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Introduction
Filoviruses, such as Ebola virus (EBOV) and Marburg virus (MARV), are notorious for causing

severe and often fatal hemorrhagic fevers in humans and non-human primates.[1] A critical

step in the viral life cycle, and thus a prime target for therapeutic intervention, is the entry of the

virus into host cells. For filoviruses, this process is predominantly mediated by glycoprotein

(GP)-dependent macropinocytosis.[1] R 59-022, a potent diacylglycerol kinase (DGK) inhibitor,

has emerged as a valuable chemical tool to dissect the molecular mechanisms of filovirus

entry.[1] By inhibiting DGK, R 59-022 disrupts the signaling cascade essential for

macropinocytosis, thereby blocking the internalization of filoviral particles.[1] These application

notes provide detailed protocols for using R 59-022 to study filovirus entry, enabling

researchers to investigate this critical stage of infection and evaluate potential pan-filovirus

inhibitors.[1]

Mechanism of Action of R 59-022 in Filovirus Entry
Inhibition
Filovirus entry is a multi-step process that begins with attachment to the host cell surface,

followed by internalization into macropinosomes.[2] This internalization is an active process

requiring significant rearrangement of the host cell's actin cytoskeleton, which is regulated by a

complex signaling network. A key player in this network is diacylglycerol kinase (DGK), which
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phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). This conversion is a

critical regulatory step in lipid signaling pathways that control actin dynamics.

R 59-022 specifically inhibits DGK, leading to an accumulation of DAG and a reduction in PA at

the plasma membrane. This perturbation of the DAG/PA balance disrupts the downstream

signaling required for the formation and closure of macropinosomes, effectively halting the

uptake of filoviral particles into the host cell.[1] Time-of-addition assays have confirmed that R
59-022 acts at an early stage of infection, specifically at the internalization step, without

affecting viral attachment to the cell surface.[1]

Data Presentation: Inhibitory Activity of R 59-022
The efficacy of R 59-022 in blocking filovirus entry can be quantified using various in vitro

assay systems. The half-maximal inhibitory concentration (IC50) is a key parameter to

determine the potency of the inhibitor.

Filovirus

Glycoprotein
Assay System Cell Line

IC50 / Effective

Concentration
Reference

Ebola virus

(EBOV)

βlam VLP Entry

Assay
Vero ~2 µM [1]

Ebola virus

(EBOV)

MLV Pseudotype

Entry Assay
Vero

Dose-dependent

inhibition
[1]

Sudan virus

(SUDV)

βlam VLP Entry

Assay
Vero

Potent inhibition

at 5 µM
[1]

Bundibugyo virus

(BDBV)

βlam VLP Entry

Assay
Vero

Potent inhibition

at 5 µM
[1]

Marburg virus

(MARV)

βlam VLP Entry

Assay
Vero

Potent inhibition

at 5 µM
[1]

Vesicular

Stomatitis Virus

(VSV-G)

βlam VLP Entry

Assay
Vero

Not affected at 5

µM
[1]
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Here, we provide detailed protocols for key experiments to study the effects of R 59-022 on

filovirus entry.

Protocol 1: MLV Pseudotype Entry Assay with
Luciferase Reporter
This assay utilizes replication-incompetent Murine Leukemia Virus (MLV) particles pseudotyped

with a filovirus glycoprotein of interest and carrying a luciferase reporter gene. Inhibition of viral

entry is quantified by a reduction in luciferase activity in the target cells.

Materials:

HEK293T cells

Target cells (e.g., Vero, Huh-7)

Plasmids: MLV Gag-Pol packaging construct, MLV-luciferase transfer vector, and a plasmid

encoding the desired filovirus glycoprotein (e.g., EBOV GP, MARV GP)

Transfection reagent

R 59-022 (stock solution in DMSO)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS)

Luciferase assay reagent

Luminometer

Procedure:

Production of Pseudotyped Virus: a. Seed HEK293T cells in a 10 cm dish to reach 70-80%

confluency on the day of transfection. b. Co-transfect the cells with the MLV Gag-Pol, MLV-

luciferase, and filovirus GP expression plasmids using a suitable transfection reagent

according to the manufacturer's instructions. c. After 48-72 hours post-transfection, harvest

the cell culture supernatant containing the pseudotyped viral particles. d. Clarify the
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supernatant by centrifugation at low speed (e.g., 500 x g for 10 minutes) to remove cell

debris. e. The viral supernatant can be used immediately or stored at -80°C in aliquots.

Infection Assay: a. Seed target cells in a 96-well white, clear-bottom plate to achieve 70-80%

confluency on the day of infection. b. Prepare serial dilutions of R 59-022 in complete

medium. A typical concentration range to test would be from 0.1 µM to 20 µM. Include a

vehicle control (DMSO). c. Pre-treat the cells with the R 59-022 dilutions for 1 hour at 37°C.

d. Add the pseudotyped virus supernatant to the wells containing the pre-treated cells. e.

Incubate for 48-72 hours at 37°C.

Quantification of Entry: a. After the incubation period, remove the medium and wash the cells

once with PBS. b. Lyse the cells and measure luciferase activity using a luciferase assay

reagent according to the manufacturer's protocol. c. Read the luminescence signal on a

luminometer. d. Normalize the results to the vehicle control and plot the data to determine

the IC50 value.

Protocol 2: β-Lactamase (BlaM) VLP Entry Assay
This assay measures the fusion of virus-like particles (VLPs) with the host cell membrane.

VLPs are generated to contain a β-lactamase (BlaM) fusion protein. Upon entry into the

cytoplasm of target cells, BlaM cleaves a FRET-based substrate (CCF2-AM), causing a shift in

fluorescence that can be detected by flow cytometry.

Materials:

HEK293T cells

Target cells (e.g., Vero)

Plasmids: EBOV VP40-BlaM fusion construct, EBOV NP, and a plasmid encoding the

desired filovirus glycoprotein.

Transfection reagent

R 59-022 (stock solution in DMSO)

Complete cell culture medium
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CCF2-AM loading solution

Flow cytometer

Procedure:

Production of VLPs: a. Co-transfect HEK293T cells with the VP40-BlaM, NP, and filovirus GP

plasmids. b. Harvest and clarify the VLP-containing supernatant after 48 hours as described

in Protocol 1.

VLP Entry Assay: a. Seed target cells in a 48-well plate. b. Pre-treat the cells with serial

dilutions of R 59-022 for 1 hour at 37°C. c. Add the VLP supernatant to the cells and

incubate for 3-4 hours at 37°C.

Detection of Entry by Flow Cytometry: a. After incubation, wash the cells with PBS. b. Load

the cells with CCF2-AM substrate for 1-2 hours at room temperature in the dark, according to

the manufacturer's instructions. c. Wash the cells and detach them using a non-enzymatic

cell dissociation solution. d. Analyze the cells by flow cytometry. Excite the cells with a 405

nm laser and measure the emission at both 450 nm (blue, cleaved substrate) and 520 nm

(green, uncleaved substrate). e. The percentage of cells positive for blue fluorescence

indicates successful viral entry.

Protocol 3: Time-of-Addition Assay
This assay helps to determine the specific stage of the viral life cycle that is inhibited by R 59-
022. The inhibitor is added at different time points before and after viral infection.

Materials:

Target cells (e.g., Vero)

βlam VLPs (from Protocol 2)

R 59-022

A control inhibitor with a known late-stage mechanism (e.g., ammonium chloride, which

blocks endosomal acidification)
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CCF2-AM loading solution

Flow cytometer

Procedure:

Seed target cells in a 48-well plate.

Synchronize infection by pre-chilling the cells and virus at 4°C for 30 minutes.

Add the chilled βlam VLPs to the cells and incubate at 4°C for 1 hour to allow attachment but

not internalization.

Wash the cells with cold medium to remove unbound virus.

Add pre-warmed medium and transfer the plate to 37°C to initiate viral entry (this is time

zero).

Add R 59-022 (at a concentration known to be effective, e.g., 5 µM) and the control inhibitor

at different time points post-infection (e.g., 0, 15, 30, 60, 90, 120 minutes).

Incubate the cells for a total of 4 hours from time zero.

Load the cells with CCF2-AM and analyze by flow cytometry as described in Protocol 2.

Plot the percentage of infected cells against the time of inhibitor addition. A loss of inhibitory

effect at later time points indicates that the inhibitor targets an early event.
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Caption: Signaling pathway of filovirus entry via macropinocytosis and its inhibition by R 59-
022.
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Caption: Experimental workflow for the β-Lactamase (BlaM) VLP entry assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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